4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide
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Overview
Description
N-(2-Bromophenyl)-3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}propanamide: is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of bromine atoms attached to phenyl rings and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}propanamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction between 2-bromobenzaldehyde and 4-bromobenzaldehyde with hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Amidation Reaction: The hydrazone intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Bromophenyl)-3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)-3-{N’-[(E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}propanamide
- N-(2-Bromophenyl)-3-{N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}propanamide
- N-(2-Bromophenyl)-3-{N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}propanamide
Uniqueness
N-(2-Bromophenyl)-3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to the presence of bromine atoms in both phenyl rings, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C17H15Br2N3O2 |
---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N'-[(E)-(4-bromophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15Br2N3O2/c18-13-7-5-12(6-8-13)11-20-22-17(24)10-9-16(23)21-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
DRODTAVOZLFDRF-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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